Ser-Gly-Asn

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

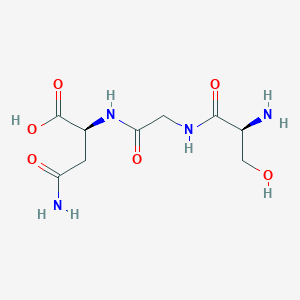

“Ser-Gly-Asn” is a tripeptide composed of the amino acids serine (Ser), glycine (Gly), and asparagine (Asn). Peptides are short chains of amino acids that are linked by peptide bonds. They play various roles in the body, including acting as hormones, neurotransmitters, and cell signaling molecules .

Synthesis Analysis

Peptides like “Ser-Gly-Asn” can be synthesized through a process called solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain . The process starts with the attachment of the first amino acid to a solid support, followed by the stepwise addition of the next amino acids in the sequence. Each addition involves two steps: deprotection and coupling .

Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds. The peptide “Ser-Gly-Asn” would have two peptide bonds, one between Ser and Gly, and another between Gly and Asn. The presence of Gly, a flexible amino acid, could introduce a degree of flexibility into the peptide structure .

Chemical Reactions Analysis

Peptides can undergo various chemical reactions, including hydrolysis, reduction, and oxidation. In the case of “Ser-Gly-Asn”, one possible reaction could be hydrolysis, where the peptide bonds are broken down by water, resulting in the release of the constituent amino acids .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid composition. For instance, the presence of Ser, a polar amino acid, could confer some degree of water solubility to the peptide . The presence of Asn could potentially lead to deamidation, a common post-translational modification .

Scientific Research Applications

Theoretical Description::

- Energy Transfer Sensors : Fusion proteins containing Ser/Gly linkers are used in genetically encoded fluorescent or bioluminescent sensors (e.g., FRET and BRET sensors). The linker’s conformational behavior affects the distance between donor and acceptor domains, influencing sensor performance .

- Multidomain Proteins : Linkers influence the probability of interaction between fused protein domains. Understanding linker stiffness helps optimize the design of multidomain proteins .

Enzyme Substrate Binding: SGNH-Hydrolase Superfamily

Ser/Gly/Asn/His (SGNH) residues play a role in enzyme function. For example:

Lipase Activity::Antioxidant Peptides:

Recent research has focused on antioxidant peptides. Here’s an example:

Antioxidin-NV::Future Directions

Mechanism of Action

Target of Action

Many sgnh family esterases, which share high similarity in sequences, have been found to play essential roles in the synthesis and decomposition of ester bonds in the pharmaceutical and food industries .

Mode of Action

Among these four residues, Ser and His serve as catalytic residues, and Ser, Gly, and Asn serve as oxyanion hole residues .

Biochemical Pathways

Within this group, the first three, glutamate, glutamine, and proline, have a shared anabolic pathway .

Pharmacokinetics

Glycans attached to antibodies play an important role in the pharmacokinetics, efficacy, and safety of therapeutic antibodies .

Result of Action

Changes in glycosylation can modulate inflammatory responses, enable viral immune escape, promote cancer cell metastasis or regulate apoptosis .

Action Environment

It’s known that the glycoconjugate synthesis is a dynamic process that depends on the local milieu of enzymes, sugar precursors, and organelle structures as well as the cell types involved and cellular signals .

properties

IUPAC Name |

(2S)-4-amino-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O6/c10-4(3-14)8(17)12-2-7(16)13-5(9(18)19)1-6(11)15/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,17)(H,13,16)(H,18,19)/t4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMRXBZYPGYPJN-WHFBIAKZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)CNC(=O)C(CO)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CO)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ser-Gly-Asn | |

Q & A

Q1: What is the significance of the Ser-Gly-Asn sequence in enzymes?

A: The Ser-Gly-Asn sequence frequently appears in the active sites of a diverse group of enzymes known as GDSL hydrolases. These enzymes are characterized by a conserved Ser-Gly-Asn-His (SGNH) motif, with Serine acting as the catalytic nucleophile. [, , ]

Q2: How does the Ser-Gly-Asn sequence contribute to the catalytic activity of GDSL hydrolases?

A: The Serine residue within the Ser-Gly-Asn motif forms part of the catalytic triad, which also typically includes an Aspartate and a Histidine. [] This triad facilitates the activation of the Serine hydroxyl group for nucleophilic attack on the substrate, ultimately leading to hydrolysis. [, ]

Q3: Can you provide an example of how the Ser-Gly-Asn sequence has been studied in a specific enzyme?

A: Research on avian liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase identified the Serine within the Ser-Gly-Asn-Thr-Asp sequence as the site of acetyl-S-enzyme formation. This finding confirmed the importance of this Serine residue in the catalytic mechanism of the enzyme. []

Q4: Are there any other conserved sequences found alongside Ser-Gly-Asn in GDSL hydrolases?

A: Yes, GDSL hydrolases typically possess four conserved blocks, with the Ser-Gly-Asn sequence residing in block II. These blocks contribute to the overall structural stability and function of the enzyme. [, , ]

Q5: Can modifications to the amino acids surrounding the Ser-Gly-Asn sequence affect enzyme activity?

A: Yes, modifications, even subtle ones, can significantly impact enzyme activity. For instance, mutating the Serine residue within the Ser-Gly-Asn motif to Alanine in the GDSL esterase S12A from Photobacterium marinum J15 likely alters its catalytic activity. []

Q6: What are the implications of discovering a chloride ion in the catalytic triad of some GDSL hydrolases?

A: The crystal structure of VvPlpA, a GDSL hydrolase from Vibrio vulnificus, revealed an unusual Ser-His-chloride catalytic triad instead of the typical Ser-His-Asp/Glu triad. [, ] This finding highlights the diversity within this enzyme family and the potential for chloride ions to play critical roles in catalysis.

Q7: How can computational methods be used to study the Ser-Gly-Asn motif in enzymes?

A: Computational tools like molecular modeling can provide insights into the structure-function relationships of enzymes containing the Ser-Gly-Asn motif. For example, a structural model of Est19, a GDSL hydrolase from Bacillus sp. K91, was constructed using phospholipase A1 as a template. This model aided in understanding the enzyme's active site and the role of the Ser-Gly-Asn-His catalytic residues. []

Q8: Can you provide an example of how researchers are exploring the biotechnological applications of GDSL hydrolases?

A: Researchers have explored the autodisplay of a GDSL esterase, EsjA, on the cell surface of E. coli. This approach allows for efficient whole-cell biocatalysis and the potential for high-throughput screening of engineered enzyme variants with altered substrate specificities. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2810836.png)

![1-((3-chlorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810840.png)

![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)

![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)

![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)

![Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2810857.png)